molecular formula C18H21FN6O3 B6449395 6-cyclopropyl-5-fluoro-2-{4-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one CAS No. 2549049-79-6

6-cyclopropyl-5-fluoro-2-{4-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one

Cat. No. B6449395
CAS RN: 2549049-79-6
M. Wt: 388.4 g/mol
InChI Key: AZNJMTFCKWFLMO-UHFFFAOYSA-N
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Description

This compound is a pyrimidinone derivative. Pyrimidinones are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure. In this case, the ring structure contains carbon and nitrogen atoms . The compound also contains a cyclopropyl group (a three-carbon ring), a fluorine atom, and a piperazine ring (a six-membered ring with two nitrogen atoms) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidinone ring, which would likely be planar due to the sp2 hybridization of the ring atoms. The cyclopropyl group and piperazine ring would add some three-dimensionality to the molecule .


Chemical Reactions Analysis

As a pyrimidinone derivative, this compound could potentially undergo a variety of chemical reactions. For example, the carbonyl group in the pyrimidinone ring could be reduced to form a pyrimidinol. The compound could also undergo substitution reactions at the positions activated by the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carbonyl group and nitrogen atoms in the pyrimidinone ring could allow for hydrogen bonding, which could affect the compound’s solubility and boiling/melting points .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of pyrimidinone derivatives is a rich field with potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis of this compound and its analogs, their biological activity, and their potential uses as therapeutic agents .

properties

IUPAC Name

4-cyclopropyl-5-fluoro-2-[4-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN6O3/c1-11-8-13(26)25(10-20-11)9-14(27)23-4-6-24(7-5-23)18-21-16(12-2-3-12)15(19)17(28)22-18/h8,10,12H,2-7,9H2,1H3,(H,21,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNJMTFCKWFLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=NC(=C(C(=O)N3)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-5-fluoro-2-[4-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]piperazin-1-yl]-1H-pyrimidin-6-one

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